molecular formula C16H16FN5 B15118020 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B15118020
M. Wt: 297.33 g/mol
InChI Key: IGBNVMCCHATKAR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a fluorophenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H16FN5

Molecular Weight

297.33 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C16H16FN5/c17-13-3-1-2-4-14(13)20-9-11-21(12-10-20)16-15-5-6-19-22(15)8-7-18-16/h1-8H,9-12H2

InChI Key

IGBNVMCCHATKAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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